3-phenyl-7-propyl-1-benzofuran-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions . The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-phenyl-7-propyl-1-benzofuran-6-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-phenyl-7-propyl-1-benzofuran-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-7-propyl-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-6-hydroxybenzofuran: Lacks the propyl group, which may affect its biological activity and physicochemical properties.
6-Hydroxy-7-propylbenzofuran: Lacks the phenyl group, which can influence its reactivity and applications.
3-Phenylbenzofuran: Lacks both the hydroxy and propyl groups, resulting in different chemical behavior and biological activities.
Uniqueness
3-phenyl-7-propyl-1-benzofuran-6-ol is unique due to the presence of all three substituents (phenyl, hydroxy, and propyl), which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-phenyl-7-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3 |
InChI Key |
PDHJJKVCIGBIIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.